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Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the

conversion of pyruvate to lactate. Beyond its canonical metabolic role, a growing body of

evidence highlights LDHA as a key node in cellular signaling networks, participating in a

multitude of protein-protein interactions that influence processes ranging from transcriptional

regulation and mRNA stability to cell proliferation and apoptosis.[1][2] This guide provides a

comprehensive overview of the LDHA protein-protein interaction network, detailing its known

interactors, the signaling pathways it modulates, and the experimental methodologies used to

uncover these connections.

LDHA Protein-Protein Interaction Landscape
The known interactors of LDHA are diverse, reflecting its multifaceted role in cellular physiology

and pathology, particularly in cancer metabolism. These interactions are often dynamic,

influenced by post-translational modifications and the cellular context.

Summary of LDHA Interacting Proteins
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Interacting Protein
Biological
Context/Function

Experimental
Method(s) of
Identification

Quantitative Data
(Binding Affinity)

AUF1 (hnRNP D)

Post-transcriptional

regulation, mRNA

stability. LDHA is an

AU-rich element-

binding protein and

directly interacts with

AUF1.[1][2]

Co-

immunoprecipitation,

In vitro binding assays

Not available

Hsp70

Chaperone protein,

involved in regulating

mRNA turnover.

Found in a complex

with LDHA and AUF1.

[1][2]

Co-

immunoprecipitation
Not available

Flock House virus

(FHV) protein B2

Viral suppressor of

RNA silencing.

Interacts with dsRNA

with high affinity.

While not a direct

LDHA interactor, it is

relevant in the context

of RNA-protein

interactions.

Biochemical assays,

Cocrystallization

Kd ≈ 1 nM (for

dsRNA)[3]

Glycolytic Enzymes

Part of a "metabolon"

to streamline

glycolysis.

Co-

immunoprecipitation,

Size exclusion

chromatography

Not available

Cytoskeletal Elements

Structural support for

the glycolytic

metabolon.

Co-

immunoprecipitation
Not available

Phosphagen Kinase Energy homeostasis.
Co-

immunoprecipitation
Not available
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Hemocyanin
Respiratory protein (in

invertebrates).

Co-

immunoprecipitation
Not available

Key Signaling Pathways Involving LDHA
LDHA's interactions place it at the crossroads of several critical signaling pathways, particularly

those governing cancer cell metabolism and proliferation.

Transcriptional Regulation of LDHA
The expression of LDHA is tightly controlled by several transcription factors, linking cellular

signaling pathways to metabolic reprogramming.
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Caption: Transcriptional regulation of the LDHA gene.

Post-Translational Regulation and Interaction with AUF1
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LDHA's function extends beyond its enzymatic activity. It participates in post-transcriptional

regulation by interacting with the mRNA-binding protein AUF1. This interaction is part of a

larger complex that can influence the stability of target mRNAs.
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Caption: LDHA interaction with AUF1 in a regulatory complex.

Experimental Protocols for Studying LDHA
Interactions
The identification and characterization of LDHA protein-protein interactions rely on a variety of

robust experimental techniques. Detailed below are protocols for key methodologies.

Co-Immunoprecipitation (Co-IP) of Endogenous LDHA
from Human Cells
This protocol describes the immunoprecipitation of endogenous LDHA from cultured human

cells to identify interacting proteins.

Materials:

Cultured human cells (e.g., HEK293T, HeLa)

Ice-cold Phosphate-Buffered Saline (PBS)
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Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with

freshly added protease and phosphatase inhibitors.

Anti-LDHA antibody (validated for immunoprecipitation)

Isotype control IgG

Protein A/G magnetic beads

Wash Buffer: Co-IP Lysis Buffer with 0.5% NP-40

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

SDS-PAGE and Western blotting reagents

Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture

Cell Lysis

Pre-clearing with
Protein A/G Beads

Incubation with
anti-LDHA Antibody

Capture with
Protein A/G Beads

Washing Steps

Elution of
Protein Complexes

Analysis by SDS-PAGE,
Western Blot, or Mass Spec.

Click to download full resolution via product page

Caption: Workflow for Co-Immunoprecipitation.
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Procedure:

Cell Lysis:

Wash cultured cells with ice-cold PBS.

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with gentle agitation.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

Pre-clearing:

Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with

gentle rotation to reduce non-specific binding.

Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

Immunoprecipitation:

Add the anti-LDHA antibody or isotype control IgG to the pre-cleared lysate.

Incubate overnight at 4°C with gentle rotation.

Capture of Immune Complexes:

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture.

Incubate for 2-4 hours at 4°C with gentle rotation.

Washing:

Pellet the beads on a magnetic stand and discard the supernatant.

Wash the beads three times with Wash Buffer.

Elution:
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Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-

10 minutes at room temperature.

Pellet the beads and transfer the supernatant to a new tube containing Neutralization

Buffer.

Analysis:

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies

against suspected interacting partners or by mass spectrometry for unbiased identification

of co-precipitated proteins.

GST Pull-Down Assay
This in vitro method is used to confirm direct interactions between a GST-tagged "bait" protein

(e.g., GST-LDHA) and a "prey" protein.

Materials:

Purified GST-tagged LDHA (bait protein)

Purified or in vitro translated prey protein

Glutathione-agarose beads

Binding Buffer: PBS with 1% Triton X-100 and protease inhibitors

Wash Buffer: Binding Buffer with adjusted salt concentration (e.g., 300-500 mM NaCl) for

stringency

Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione

SDS-PAGE and Western blotting reagents

Procedure:

Immobilization of Bait Protein:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate purified GST-LDHA with equilibrated glutathione-agarose beads for 1-2 hours at

4°C.

Wash the beads to remove unbound GST-LDHA.

Binding of Prey Protein:

Incubate the beads with immobilized GST-LDHA with the prey protein solution for 2-4

hours at 4°C.

As a negative control, incubate the prey protein with beads bound only to GST.

Washing:

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

Elution:

Elute the GST-LDHA and any interacting prey proteins by incubating the beads with

Elution Buffer.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific

to the prey protein.

Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to screen for novel protein-protein interactions in

vivo.

Principle:

The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation

domain (AD). The bait protein (LDHA) is fused to the BD, and a library of prey proteins is fused

to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting

the transcription factor and activating reporter genes.
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Workflow:

Construct Bait (BD-LDHA)
and Prey (AD-Library) Plasmids
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Caption: Workflow for Yeast Two-Hybrid Screening.

Procedure:

Plasmid Construction:

Clone the LDHA cDNA in-frame with the DNA-binding domain in a "bait" vector.
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Use a pre-made cDNA library cloned in-frame with the activation domain in a "prey" vector.

Yeast Transformation:

Transform a suitable yeast strain with the bait plasmid.

Transform a yeast strain of the opposite mating type with the prey library.

Mating and Selection:

Mate the bait and prey yeast strains.

Select for diploid yeast containing both plasmids on appropriate selection media.

Interaction Screening:

Plate the diploid yeast on highly selective media lacking specific nutrients (e.g., histidine)

and/or containing inhibitors (e.g., 3-AT) to select for colonies where the reporter genes are

activated.

Validation and Identification:

Isolate the positive colonies and perform secondary assays (e.g., β-galactosidase assay)

to confirm the interaction.

Isolate the prey plasmid from validated positive clones and sequence the cDNA insert to

identify the interacting protein.

Conclusion
The study of the LDHA protein-protein interaction network is a rapidly evolving field. The

methodologies outlined in this guide provide a robust framework for identifying and

characterizing these interactions. A deeper understanding of the LDHA interactome will

undoubtedly unveil novel regulatory mechanisms and present new opportunities for therapeutic

intervention, particularly in the context of cancer and other metabolic diseases. The continued

application of quantitative proteomic techniques will be crucial in moving from a qualitative map

to a quantitative understanding of the dynamic nature of these interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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